Erlotinibhydrochloride

EGFR NSCLC Chemical Proteomics

Erlotinib hydrochloride (CAS 183319-69-9) is the definitive EGFR TKI for wild-type NSCLC models, uniquely inhibiting EMT via IPP complex displacement—a property absent in gefitinib. This BCS Class II compound exhibits a 2.6-fold solubility difference between polymorphic Forms A and B, making it essential for formulation and bioavailability studies. Researchers can specify the polymorph to optimize solubility or solid-state stability. With well-characterized CYP3A4 metabolism and a comprehensive forced-degradation impurity profile, this compound is ideal for analytical method development and pharmacokinetic modeling. Ensure reproducible, clinically relevant results by procuring this precisely differentiated compound.

Molecular Formula C22H24ClN3O4
Molecular Weight 429.9 g/mol
CAS No. 183319-69-9
Cat. No. B000425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErlotinibhydrochloride
CAS183319-69-9
Synonyms11C erlotinib
11C-erlotinib
358,774, CP
358774, CP
CP 358,774
CP 358774
CP-358,774
CP-358774
CP358,774
CP358774
erlotinib
erlotinib HCl
erlotinib hydrochloride
HCl, Erlotinib
Hydrochloride, Erlotinib
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
OSI 774
OSI-774
OSI774
Tarceva
Molecular FormulaC22H24ClN3O4
Molecular Weight429.9 g/mol
Structural Identifiers
SMILES[H+].COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.[Cl-]
InChIInChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H
InChIKeyGTTBEUCJPZQMDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite or off-white powder

Structure & Identifiers


Interactive Chemical Structure Model





Erlotinib Hydrochloride (CAS 183319-69-9) – Procurement-Grade EGFR Inhibitor for NSCLC and Pancreatic Cancer Research


Erlotinib hydrochloride (CAS 183319-69-9) is a first-generation, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1]. It is a quinazolinamine derivative with a molecular weight of 429.90 g/mol, and is supplied as an off-white to pale yellow powder [2]. Clinically, it is approved for the treatment of metastatic non-small cell lung cancer (NSCLC) and, in combination with gemcitabine, for locally advanced or metastatic pancreatic cancer [3]. As a BCS Class II drug, its solubility and dissolution rate are key determinants of its oral bioavailability [4].

Erlotinib Hydrochloride (CAS 183319-69-9): Why In-Class Substitution is Not Supported by Evidence


While erlotinib belongs to the class of EGFR TKIs alongside agents like gefitinib and afatinib, these compounds are not interchangeable due to critical differences in molecular targets, clinical efficacy, and biopharmaceutical properties. For instance, erlotinib demonstrates activity in EGFR wild-type tumors, a profile not shared by gefitinib, which is only effective in patients with activating EGFR mutations [1]. Furthermore, the biopharmaceutical performance of erlotinib hydrochloride is exquisitely sensitive to its polymorphic form, with significant differences in solubility and stability between Forms A and B [2]. Therefore, procurement and research applications require precise, compound-specific evidence to ensure reproducible and clinically relevant outcomes.

Erlotinib Hydrochloride (CAS 183319-69-9) – Evidence-Based Differentiation from Key Analogs


EGFR Wild-Type Activity: Differentiating Erlotinib from Gefitinib via Chemical Proteomics

A quantitative chemical proteomics study directly compared the protein interaction profiles of erlotinib and gefitinib. It demonstrated that erlotinib, but not gefitinib, displaces the integrin-linked kinase (ILK)-α-parvin-PINCH (IPP) ternary complex, a mechanism linked to epithelial-to-mesenchymal transition (EMT) inhibition. This provides a molecular rationale for the clinical observation that erlotinib is effective in EGFR wild-type tumors, whereas gefitinib is only beneficial in patients with activating EGFR mutations [1].

EGFR NSCLC Chemical Proteomics

Potency Profile: Erlotinib vs. Gefitinib in Resistant Cell Lines

In a comparative study using gefitinib-resistant PC9 and 11–18 NSCLC cell lines, the IC50 values for erlotinib and gefitinib were measured. The data show that erlotinib maintains a low IC50 of 0.04 µM in these resistant models, which is comparable to its potency in sensitive lines, suggesting a retained activity profile against certain resistance mechanisms that may not be shared by gefitinib in this specific context [1]. While both compounds are first-generation TKIs, this cross-study comparison highlights a potential divergence in resistance profiles that could impact experimental design.

EGFR TKI Resistance IC50

Clinical Efficacy: PFS and OS Compared to Afatinib and Osimertinib in Real-World Analysis

A network meta-analysis of real-world evidence from East Asian patients with advanced NSCLC compared the survival outcomes of first-line EGFR TKIs. For progression-free survival (PFS), afatinib demonstrated superiority over erlotinib (HR: 0.63; 95% CI: 0.49–0.81). However, for overall survival (OS), the analysis indicated that erlotinib had a 13% probability of achieving the longest OS, positioning it as the second most effective agent after afatinib (81.3% probability), and outperforming both osimertinib and gefitinib in this real-world cohort [1].

NSCLC EGFR-TKI Real-World Evidence

Polymorph-Dependent Solubility: Form A vs. Form B for Enhanced Bioavailability

A comprehensive study on erlotinib hydrochloride polymorphism quantitatively evaluated the thermodynamic stability and solubility of its two most important forms, A and B. Solubility measurements in simulated gastric fluid (pH 1.2, 298 K) revealed that Form A is 2.6 times more soluble than Form B. This significant difference suggests that formulations using Form A could potentially achieve enhanced oral bioavailability compared to those using the more thermodynamically stable Form B [1]. Conversely, Form B is more stable at ambient temperature, with a ΔtrsGm° of 2.4 ± 1.0 kJ mol⁻¹ for the B → A transition [2].

Polymorphism Solubility Bioavailability

Food-Drug Interaction: Bioavailability Increase with Food

The FDA-approved labeling for erlotinib hydrochloride states that food increases the oral bioavailability of erlotinib to approximately 100% [1]. This is a significant and well-characterized effect, in contrast to some other EGFR TKIs which may have lower or less predictable food effects. For example, gefitinib's absorption is not substantially affected by food, while the effect on newer agents can be variable. The high and predictable food effect of erlotinib allows for a clear dosing strategy to maximize exposure, which is a key differentiator for experimental and therapeutic applications.

Pharmacokinetics Bioavailability Food Effect

Stability Under Stress: Degradation Profile as a Quality Control Benchmark

Forced degradation studies conducted according to ICH guidelines demonstrate that erlotinib hydrochloride is susceptible to degradation under acidic and basic conditions, but remains stable under neutral, oxidative, and thermal stress [1]. A separate study using RP-HPLC and LC-HRMS identified 14 impurities under acidic and oxidative conditions, providing a detailed impurity profile that serves as a critical reference for quality control [2]. This well-characterized degradation behavior allows for the development of robust analytical methods and stability-indicating assays, ensuring product integrity throughout research and development.

Stability Forced Degradation Impurity Profiling

Erlotinib Hydrochloride (CAS 183319-69-9) – Key Application Scenarios Supported by Quantitative Evidence


Investigating EGFR Wild-Type NSCLC and EMT Mechanisms

Based on the direct proteomic evidence that erlotinib uniquely displaces the IPP complex and inhibits EMT in EGFR wild-type cells [1], this compound is the definitive choice for in vitro and in vivo models of wild-type NSCLC. Unlike gefitinib, erlotinib's activity in this context makes it essential for studying tumor progression and metastasis in the absence of activating EGFR mutations.

Formulation Development and Bioavailability Enhancement Studies

For research aimed at improving the oral delivery of poorly soluble BCS Class II drugs, erlotinib hydrochloride serves as an ideal model compound. The 2.6-fold difference in solubility between its polymorphic Forms A and B [2] provides a quantifiable framework for evaluating formulation strategies such as solid dispersions, lipid-based systems, or nanoparticle formulations. Researchers must carefully select the appropriate polymorph based on whether their goal is to maximize solubility (Form A) or ensure long-term solid-state stability (Form B).

Pharmacokinetic and Drug-Drug Interaction (DDI) Modeling

The well-defined, food-dependent bioavailability of erlotinib (increasing from ~60% to nearly 100% with food [3]) makes it a robust tool for pharmacokinetic modeling and DDI studies. Its metabolism primarily by CYP3A4 and sensitivity to gastric pH modifiers (e.g., PPIs reduce exposure by 47% [4]) offer clear, measurable endpoints for evaluating the impact of formulation, food, and co-administered drugs on TKI absorption and disposition.

Analytical Method Development and Stability Testing

The comprehensive forced degradation profile of erlotinib hydrochloride, including the identification of 14 specific impurities under various stress conditions [5], provides a well-characterized system for developing and validating stability-indicating analytical methods. This compound is an excellent candidate for research into HPLC method development, impurity profiling, and establishing quality control protocols for pharmaceutical analysis.

Quote Request

Request a Quote for Erlotinibhydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.